Violuric acid

Description

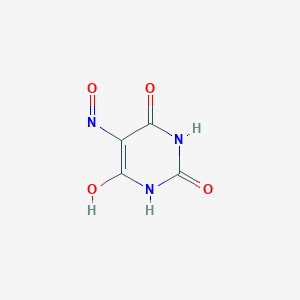

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRVLSKRYVIEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058954 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-39-8 | |

| Record name | Violuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyiminobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Violuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of violuric acid. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound, systematically named 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione, is an organic compound with the molecular formula C₄H₃N₃O₄[1][2][3]. It is also known by several other names, including 5-isonitrosobarbituric acid and alloxan (B1665706) 5-oxime[1][3][4]. The compound exists as a mixture of keto-enol tautomers[4]. It typically crystallizes as a white or off-white monohydrate solid[1].

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione[1][2] |

| CAS Number | 87-39-8[1][5][6] |

| Molecular Formula | C₄H₃N₃O₄ (anhydrous)[1][2][3], C₄H₃N₃O₄·H₂O (monohydrate)[1] |

| Molecular Weight | 157.08 g/mol (anhydrous)[1][2][5][6], 175.10 g/mol (monohydrate)[1] |

| SMILES | C1(=C(NC(=O)NC1=O)O)N=O[1][2] |

| InChI | InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)[1][2][3] |

Physicochemical Properties

This compound exhibits a range of notable physical and chemical properties that are critical for its application in various scientific fields.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white, yellow, or yellow-cream solid[1]; white to pale yellow crystalline powder[6] |

| Melting Point | 247 °C (decomposes)[1]; 240-250 °C (decomposes)[5][6]; 250-252 °C[7] |

| Solubility in Water | 0.704 g/100 mL (at 20 °C)[1]; 7.04 g/L (at 20 °C)[5][6] |

| Solubility in other solvents | Soluble in alcohols[1][4]. Sparingly soluble in aqueous acid, DMSO, and slightly soluble in methanol[5][6]. |

| pKa | 4.7 (at 25 °C)[1][4][5] |

| Density | 2.19 g/cm³[6] |

| Vapor Pressure | ~0 mmHg[1] |

| LogP | -1.2 (at 25 °C)[5] |

Tautomerism and Color

A key characteristic of this compound is its tautomerism. In solution, particularly in protic solvents like water, it can tautomerize from the more stable, colorless oximino-keto form to the nitroso-enol form. This tautomer is responsible for the pink color observed when this compound is dissolved in water[8]. The formation of intensely colored salts (violurates) is attributed to the deprotonation of this more acidic nitroso-enol tautomer[8][9]. The equilibrium between these forms is influenced by the solvent and pH[8].

Caption: Tautomeric equilibrium of this compound in solution.

Experimental Protocols

This protocol is adapted from procedures described in various sources[5][10][11].

Materials:

-

Barbituric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl) or Acetic Acid

-

Deionized water

-

Ice

Procedure:

-

Dissolve barbituric acid and sodium hydroxide in deionized water in a three-necked flask equipped with a mechanical stirrer[5][10].

-

Cool the solution to approximately 10-15 °C[5].

-

Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature[5]. The solution will turn a deep purple color, indicating the formation of sodium violurate[11].

-

With continuous stirring, slowly add a mixture of concentrated hydrochloric acid and deionized water dropwise. Control the addition rate to keep the reaction temperature between 10-20 °C. The formation of a yellow-red solid and the release of orange gas will be observed[5].

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 16 hours[5].

-

Collect the precipitated solid by vacuum filtration[5].

-

Wash the filter cake with deionized water and a small amount of methanol[5].

-

Dry the product under a vacuum to obtain this compound[5].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H3N3O4 | CID 66599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [drugfuture.com]

- 5. This compound CAS#: 87-39-8 [m.chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [chemister.ru]

- 8. sciencemadness.org [sciencemadness.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. youtube.com [youtube.com]

Tautomerism of Violuric Acid in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of violuric acid in aqueous solutions. This compound, a derivative of barbituric acid, exhibits complex tautomeric equilibria, which are crucial for understanding its chemical reactivity, biological activity, and potential applications in drug development. This document details the predominant tautomeric forms, the influence of pH on their equilibrium, and the experimental and computational methodologies used for their characterization.

Introduction to Tautomerism in this compound

This compound (2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime) can exist in several tautomeric forms in aqueous solution. The main equilibria involve keto-enol and nitroso-oxime tautomerism. These forms are interconvertible through proton transfer, and their relative populations are highly dependent on the pH of the solution. The ability to exist in different tautomeric forms influences the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its interactions with biological targets.

Tautomeric Forms of this compound

In aqueous solution, this compound primarily exists as an equilibrium mixture of the following tautomers:

-

Keto-oxime form: This is the most prevalent form in the solid state and at acidic pH.

-

Nitroso-enol form: This form contributes to the colored nature of violurate salts.

-

Anionic forms: Deprotonation at different positions leads to various anionic species, which are in equilibrium with the neutral tautomers.

The tautomeric equilibria are significantly influenced by the pH of the aqueous solution. The pKa of this compound is approximately 4.7, indicating that below this pH, the neutral forms predominate, while above this pH, the anionic forms become more significant.[1]

Quantitative Analysis of Tautomeric Equilibria

The relative concentrations of the different tautomers of this compound in aqueous solution are a function of pH. While precise quantitative data across a wide pH range is not extensively documented in a single source, the available information from UV-Vis spectroscopy and computational studies allows for a qualitative and semi-quantitative understanding of the tautomeric distribution.

| pH Range | Predominant Species | Key Observations |

| < 4.7 | Neutral keto-oxime and nitroso-enol forms | The enol form is reported to be predominant at lower pHs.[2] Solutions are stable at pH 3.50.[2] |

| 4.7 | Equilibrium between neutral and anionic forms | pKa value of 4.7.[1] |

| 5.0 - 6.25 | Anionic forms | A plateau in UV-Vis absorbance at 310 nm is observed in this pH range, suggesting a stable species.[2] |

| > 6.5 | Predominantly anionic forms | Absorbance is highly dependent on pH in this range.[2] |

Note: The table summarizes qualitative and semi-quantitative observations from the literature. Precise equilibrium constants for each tautomeric interconversion in aqueous solution require further dedicated experimental and computational studies.

Experimental Protocols for Studying Tautomerism

The investigation of this compound tautomerism relies on a combination of spectroscopic and computational techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the changes in the electronic structure of this compound as a function of pH, which reflects the shifts in tautomeric equilibria.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like deionized water.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) with known buffer systems (e.g., phosphate, acetate, borate).

-

Sample Preparation: For each pH value, mix a specific volume of the this compound stock solution with the corresponding buffer solution to achieve a final desired concentration (e.g., 0.1 mM).

-

Spectrophotometric Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of each sample over a relevant wavelength range (e.g., 200-600 nm) at room temperature.

-

Use the respective buffer solution as the blank.

-

-

Data Analysis:

-

Plot the absorbance at specific wavelengths (e.g., the wavelength of maximum absorption, λmax) as a function of pH.

-

Analyze the changes in the spectra to identify isosbestic points, which indicate the presence of two or more species in equilibrium.

-

The pKa value can be determined from the inflection point of the absorbance vs. pH curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information about the different tautomers by observing the chemical shifts and coupling constants of the nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a final concentration suitable for NMR analysis (e.g., 10-20 mM).

-

Prepare a series of samples with different pD values (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.

-

-

NMR Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.

-

For ¹H NMR, water suppression techniques may be necessary to attenuate the residual HDO signal.

-

-

Data Analysis:

-

Assign the resonances in the spectra to the different protons and carbons of the possible tautomers.

-

Integrate the signals corresponding to the different tautomeric forms in the ¹H NMR spectra to determine their relative populations at each pD.

-

Monitor the changes in chemical shifts as a function of pD to identify protonation/deprotonation events and shifts in the tautomeric equilibrium.

-

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a valuable tool for predicting the relative stabilities of different tautomers and for interpreting experimental spectroscopic data.

Methodology:

-

Structure Building: Build the 3D structures of all possible tautomers of this compound using a molecular modeling software.

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer in the gas phase and in a simulated aqueous environment using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

The effect of the aqueous solvent can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

-

The calculated vibrational frequencies can be compared with experimental IR and Raman data.

-

-

Energy Calculations:

-

Calculate the electronic energies and Gibbs free energies of each tautomer in the aqueous phase.

-

The relative stabilities of the tautomers can be determined from their energy differences.

-

The equilibrium constants (K) between tautomers can be calculated from the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(K).

-

-

Spectra Prediction:

-

Predict UV-Vis spectra using Time-Dependent DFT (TD-DFT) calculations.

-

Predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the interpretation of experimental data.

-

Visualizing Tautomeric Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound tautomerism.

Conclusion

The tautomerism of this compound in aqueous solutions is a complex phenomenon governed by pH. A combination of spectroscopic techniques, particularly UV-Vis and NMR, along with computational DFT methods, provides a powerful approach to elucidate the structures, stabilities, and relative populations of the different tautomeric forms. A thorough understanding of these equilibria is essential for researchers in medicinal chemistry and drug development, as the predominant tautomer under physiological conditions will dictate the molecule's biological activity. This guide provides the foundational knowledge and detailed methodologies to effectively investigate the tautomerism of this compound and related compounds.

References

A Technical Guide to the Historical Discovery and Preparation of Violuric Acid

This whitepaper provides a comprehensive overview of the historical context and synthetic methodologies for violuric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and applications of this fascinating chromogenic compound. The following sections detail the initial discovery by Adolf Baeyer, provide in-depth experimental protocols for its primary synthesis routes, and present key quantitative data in a structured format.

Historical Discovery

This compound (5-isonitrosobarbituric acid) was first prepared and described by the renowned German chemist Adolf von Baeyer in 1863.[1] This discovery was a part of his extensive and foundational research on uric acid and its derivatives, which laid the groundwork for understanding a whole class of nitrogenous heterocyclic compounds.[2] Baeyer's initial synthesis involved the reaction of barbituric acid with nitrous acid, a method that remains a common and efficient route for its preparation today.[1][3] The name "this compound" is derived from the violet-colored salts it characteristically forms.[4]

Preparation and Synthesis

This compound can be prepared through several synthetic routes. The two most prominent methods are the nitrosation of barbituric acid and the condensation of alloxan (B1665706) with hydroxylamine (B1172632).

This is the classical and most frequently cited method for preparing this compound. It proceeds via the nitrosation of the active methylene (B1212753) group at the C5 position of the barbituric acid ring. The reaction typically involves treating an aqueous solution of barbituric acid with sodium nitrite (B80452) under acidic conditions.

Experimental Protocol:

-

Preparation of Sodium Violurate:

-

Dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot water in a beaker.[5]

-

In a separate container, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of water.[5]

-

Add the sodium nitrite solution to the hot barbituric acid solution. The mixture will immediately undergo a series of color changes, from pale yellow to deep red, and finally to a rich purple, indicating the formation of sodium violurate.[6]

-

To facilitate complete reaction and precipitation, adjust the pH to approximately 4-5 by adding 3 mL of acetic acid. Stir the mixture for 1-2 hours at room temperature.[5]

-

The sodium violurate salt can be precipitated further by cooling the solution and, if necessary, adding a common ion source like sodium chloride.[5]

-

-

Conversion to this compound:

-

Suspend the sodium violurate salt (e.g., 7.8 g, ~33.5 mmol of the dihydrate) in 20 mL of water.[5]

-

While stirring, add 10 mL of concentrated hydrochloric acid.[5] The deep violet suspension will turn a brown-pink color as the free this compound precipitates.[5][6]

-

Continue stirring for approximately 1 hour at room temperature to ensure complete conversion.[5]

-

Isolate the product by suction filtration. Wash the precipitate thoroughly with dilute hydrochloric acid and then with a small amount of ice-cold water.[5][6]

-

Air dry the resulting off-white or cream-colored crystalline solid.[5][6] A yield of 86% has been reported for this conversion.[5]

-

Experimental Workflow:

An alternative route to this compound involves the reaction of alloxan with hydroxylamine, forming the characteristic oxime group at the C5 position.[1][3] This method is also historically significant and provides a reliable pathway to the target compound.

Experimental Protocol:

-

Reaction Mixture Preparation:

-

Reaction and Isolation:

-

Heat and stir the mixture. After approximately 5-10 minutes, a large amount of this compound (or its derivative) will precipitate from the solution.[7]

-

Cool the reaction mixture to maximize precipitation.

-

Filter the solid product and wash with a minimal amount of cold water.

-

Dry the product to obtain this compound as a white to cream-colored solid.[7]

-

Experimental Workflow:

Quantitative Data and Properties

This compound is a crystalline solid with distinct physical and chemical properties. The data below is compiled for the monohydrate form unless otherwise specified.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | [1] |

| Other Names | 5-Isonitrosobarbituric acid, Alloxan 5-oxime | [1][8] |

| CAS Number | 87-39-8 | [1] |

| Molecular Formula | C₄H₃N₃O₄ (anhydrous) | |

| Molar Mass | 157.08 g/mol (anhydrous), 175.10 g/mol (monohydrate) | |

| Appearance | Off-white, yellow, or cream-colored solid | |

| Melting Point | 247 °C (decomposes) | |

| Solubility in Water | 0.704 g/100 mL (20 °C) | |

| Acidity (pKa) | 4.7 |

Table 2: Summary of Synthesis Data

| Starting Material | Key Reagents | Reported Yield | Reference |

| Barbituric Acid | NaNO₂, HCl | 86% | [5] |

| Alloxan | Hydroxylamine HCl | High (qualitative) | [7] |

Mechanism of Color Formation

The most remarkable property of this compound is its ability to form intensely colored salts with a wide range of metal and organic cations.[1] This phenomenon, known as pantochromism, arises from the deprotonation of the acid to form the violurate anion.[3][9] The anion is a resonance-stabilized system, and the color is attributed to an n → π* electronic transition within the conjugated chromophore.[3][9] In solution, this compound exists in tautomeric equilibrium between the isonitroso (keto-oxime) form and the nitroso (nitroso-enol) form, the latter of which contributes to the violet color of its aqueous solutions.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]

- 4. merriam-webster.com [merriam-webster.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. youtube.com [youtube.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. This compound [drugfuture.com]

- 9. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]

An In-depth Technical Guide to the Acidity and pKa of Violuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of violuric acid, a heterocyclic organic compound with significant applications in analytical chemistry and as a redox mediator.[1][2] This document details its acid dissociation constant (pKa), the structural basis for its acidity, and standard experimental protocols for its determination.

Quantitative Acidity Data

This compound (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) is a weak organic acid.[1] Its acidity is characterized by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimentally determined pKa for this compound is consistently reported in the literature.

| Compound Name | CAS Number | Molecular Formula | pKa (at 25°C) |

| This compound | 87-39-8 | C4H3N3O4 | 4.7 |

Table 1: Summary of the acid dissociation constant (pKa) for this compound.

Structural Basis for Acidity: The Role of Tautomerism

The acidity of this compound is intrinsically linked to its complex tautomeric nature. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this involves both keto-enol and nitroso-oxime equilibria.[3]

This compound exists as an equilibrium mixture of several tautomeric forms. The most significant of these are the oxime form (5-isonitrosobarbituric acid) and the nitroso form (5-nitrosopyrimidine-2,4,6-triol).[3] The deprotonation of this compound results in the formation of the violurate anion, which is stabilized by resonance. This delocalization of the negative charge across the molecule, particularly onto the electronegative oxygen and nitrogen atoms, is the primary reason for its acidic character. The violurate anion is intensely colored, a property that is exploited in its use as an analytical reagent for metal ions.[1]

Below is a diagram illustrating the key tautomeric forms of this compound.

Figure 1: Tautomeric equilibrium of this compound.

The dissociation of this compound to its conjugate base, the violurate anion, is a key determinant of its function in various chemical systems.

Figure 2: Dissociation equilibrium of this compound.

Experimental Protocols for pKa Determination

The pKa of this compound can be determined using several analytical techniques. The two most common methods, potentiometric titration and spectrophotometric titration, are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination and involves monitoring the pH of a solution as a titrant is added.[4]

Objective: To determine the pKa of this compound by titrating a solution of the acid with a strong base and monitoring the pH change.

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[5]

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Titration: a. Place a known volume of the this compound solution into a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution and begin stirring. c. Add the standardized NaOH solution in small, precise increments from the buret. d. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. e. Continue the titration past the equivalence point.

-

Data Analysis: a. Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). c. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization, which is the case for this compound due to the distinct colors of its protonated and deprotonated forms.[4]

Objective: To determine the pKa of this compound by measuring the absorbance of its solutions at various pH values.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 2 to 8).

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Determine Wavelengths of Maximum Absorbance (λmax): a. Prepare two solutions of this compound at a constant concentration: one in a highly acidic solution (e.g., 0.1 M HCl, pH 1) where the acid form (HA) predominates, and one in a highly basic solution (e.g., 0.1 M NaOH, pH 13) where the conjugate base form (A⁻) predominates. b. Scan the UV-Vis spectrum for each solution to determine the λmax for both the acidic and basic forms.

-

Prepare Sample Solutions: Prepare a series of solutions containing the same concentration of this compound in different buffer solutions of known pH.

-

Measure Absorbance: Measure the absorbance of each buffered solution at the λmax corresponding to the basic form (A⁻).

-

Data Analysis: a. Plot absorbance versus pH. The resulting plot will be a sigmoidal curve. b. The pKa is the pH at the inflection point of this curve.[6] c. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log [(A - AA⁻) / (AHA - A)] Where:

- A is the absorbance of the solution at a given pH.

- AA⁻ is the absorbance of the fully deprotonated form.

- AHA is the absorbance of the fully protonated form.

Figure 3: Spectrophotometric pKa determination workflow.

Conclusion

The acidity of this compound, quantified by a pKa of 4.7, is a fundamental property influencing its chemical behavior and applications. This acidity arises from the resonance stabilization of its conjugate base, the violurate anion, and is closely tied to the compound's tautomeric nature. Accurate determination of this value is crucial for its use in drug development and analytical science, and can be reliably achieved through standard methodologies such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and procedural outlines for professionals working with this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. mt.com [mt.com]

A Comprehensive Technical Guide to the Physical Characteristics of Violuric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of violuric acid monohydrate. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes summarized quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound.

General Properties

This compound monohydrate, a derivative of barbituric acid, is an organic compound that presents as a white to faint beige or off-white yellow crystalline powder.[1][2][3] It is odorless and has attracted significant attention due to the formation of intensely colored salts with various metal cations, a property that has led to its use as an analytical reagent.[1]

Quantitative Physical and Chemical Data

The key physical and chemical properties of this compound monohydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₅N₃O₅ | [4][5] |

| Molar Mass | 175.10 g/mol | [2][5] |

| CAS Number | 26351-19-9 | [1][4][5] |

| IUPAC Name | 5-(hydroxyimino)-1,3-diazinane-2,4,6-trione hydrate | [5] |

| Synonyms | Alloxan-5-oxime monohydrate, 5-Isonitrosobarbituric acid monohydrate | [3][4] |

| Acidity (pKa) | 4.7 | [2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to faint beige or off-white yellow crystalline powder | [1][2][3] |

| Melting Point | 240-250 °C (decomposes) | [1][3] |

| Solubility in Water | 0.704 g/100 ml (20 °C) | [2] |

| Solubility in other solvents | Soluble in methanol (B129727) and other alcohols | [1][2] |

Crystallographic Data

This compound monohydrate has been the subject of crystallographic studies, which have elucidated its molecular and crystal structure. At least two polymorphs have been identified. The crystal system is typically reported as orthorhombic or monoclinic depending on the polymorph. The molecule is noted to be entirely planar, with extensive hydrogen bonding involving the water molecule.[5]

Table 3: Crystallographic Data for a Polymorph of this compound Monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P 1 21/n 1 | [5] |

| a | 7.862 Å | [5] |

| b | 8.869 Å | [5] |

| c | 9.479 Å | [5] |

| α | 90.00° | [5] |

| β | 100.25° | [5] |

| γ | 90.00° | [5] |

| Z | 4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound monohydrate.

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound from barbituric acid.

Protocol:

-

Preparation of Reactants:

-

Dissolve a specific molar amount of barbituric acid in hot deionized water with stirring until fully dissolved.

-

Separately, prepare an aqueous solution of sodium nitrite.

-

-

Formation of Sodium Violurate:

-

To the hot solution of barbituric acid, add the sodium nitrite solution dropwise. The solution will typically turn a deep purple, indicating the formation of sodium violurate.

-

-

Acidification:

-

Cool the reaction mixture and then acidify by slowly adding concentrated hydrochloric acid. The color of the solution will change from purple to yellow-red.

-

-

Precipitation and Isolation:

-

Cool the acidified solution in an ice bath to induce the precipitation of this compound monohydrate.

-

Collect the resulting off-white to yellowish precipitate by filtration.

-

-

Purification:

-

Wash the collected solid with a small amount of ice-cold deionized water to remove impurities.

-

Dry the purified this compound monohydrate crystals.

-

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of this compound monohydrate.

Protocol:

-

Crystal Growth:

-

Dissolve purified this compound monohydrate in a minimal amount of hot distilled water.

-

Allow the solution to cool slowly at room temperature. Large, colorless, octahedral crystals suitable for X-ray diffraction should form.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 150 K to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.

-

Spectroscopic Analysis

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound monohydrate with dry potassium bromide powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of this compound monohydrate of a known concentration (e.g., 0.0001 g/mL).

-

Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 700 nm using a UV-Vis spectrophotometer, with a suitable solvent as a blank.

Thermal Analysis (TGA/DSC)

This protocol describes the simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound monohydrate.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound monohydrate (typically 5-10 mg) into a suitable crucible (e.g., alumina).

-

Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).

-

-

Data Analysis:

-

Analyze the TGA curve for mass loss events, corresponding to dehydration and decomposition.

-

Analyze the DSC curve for endothermic or exothermic peaks associated with phase transitions, dehydration, and decomposition.

-

Tautomerism

In solution, this compound exists in tautomeric equilibrium between the isonitroso- and nitroso- forms. This property is significant for its reactivity and complex formation.[2]

Note: The placeholder images in the DOT script above should be replaced with actual chemical structure diagrams of the isonitroso- and nitroso- forms for a complete representation.

Applications in Research and Development

This compound monohydrate is primarily used as an analytical reagent for the spectrophotometric detection of various cations, including cobalt, copper, and iron.[1] Its ability to form distinctly colored complexes with metal ions makes it a valuable tool in analytical chemistry.[1] It also serves as a redox mediator and has applications in the study of laccase activity.[1] Furthermore, it is used as a pharmaceutical intermediate.[6]

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. journals.iucr.org [journals.iucr.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Violuric Acid in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of violuric acid in water and various organic solvents. The information is compiled to assist researchers and professionals in chemistry, pharmacology, and materials science in handling and utilizing this compound effectively.

Introduction to this compound

This compound, also known as 5-(hydroxyimino)barbituric acid, is an organic compound with the formula C₄H₃N₃O₄. It typically appears as a white to pale yellow crystalline powder. The molecule's structure, characterized by multiple polar functional groups including carbonyls, amines, and an oxime, dictates its solubility properties. This compound and its salts are known for forming intensely colored complexes with various metal ions, which has led to their use in analytical chemistry.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison. It is important to note that comprehensive, peer-reviewed studies on the solubility of this compound across a wide range of organic solvents are not extensively available in public literature.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | 7.04 g/L[1] | 20 | Also reported as 0.704 g/100 mL[2] |

| Water | H₂O | Protic | Soluble | 100 | No specific quantitative value reported[3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | 50 mg/mL[4] | Not Specified | Requires sonication for dissolution[4] |

| Ethanol | C₂H₅OH | Protic | Soluble[2][3] | Not Specified | A forum post suggests high solubility in warm ethanol, but this is not a formal scientific report |

| Methanol | CH₃OH | Protic | Slightly Soluble[1] | Not Specified | - |

| Aqueous Acid | - | Protic | Sparingly Soluble[1] | Not Specified | - |

Note on Data Availability: The quantitative solubility data for this compound in a broad spectrum of organic solvents is sparse in publicly accessible scientific literature. The qualitative descriptors such as "soluble," "slightly soluble," and "sparingly soluble" are taken from chemical supplier safety data sheets and encyclopedic entries.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to its molecular structure and the properties of the solvent:

-

Polarity: this compound is a highly polar molecule due to the presence of multiple hydrogen bond donors and acceptors. This explains its moderate solubility in polar protic solvents like water and its limited solubility in non-polar solvents.

-

Hydrogen Bonding: The ability of this compound to form strong hydrogen bonds with protic solvents like water and alcohols contributes significantly to its solubility in these media.

-

Temperature: As indicated by its increased solubility in hot water, the dissolution of this compound in water is an endothermic process. For most solid solutes, solubility increases with temperature.

-

pH: As an acidic compound (pKa ≈ 4.7), the solubility of this compound is expected to be highly dependent on the pH of the aqueous solution. In basic solutions, it will deprotonate to form the violurate anion, which is significantly more soluble in water.

-

Crystalline Structure: this compound exists as a stable crystalline solid. The lattice energy of the crystal must be overcome by the solvation energy for dissolution to occur.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method based on the saturation shake-flask method is provided below. This method is widely accepted for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials for sample collection

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound in water and organic solvents. While quantitative data is limited, the provided information on its solubility characteristics and a generalized experimental protocol offers a solid foundation for researchers and professionals. The high polarity and hydrogen bonding capacity of this compound are the primary determinants of its solubility profile. For applications requiring precise solubility data in specific organic solvents not listed here, it is recommended to perform experimental determinations using a robust method such as the one outlined.

References

Crystal Structure Analysis of Violuric Acid and Its Salts: A Technical Guide

Abstract

Violuric acid, a derivative of barbituric acid, is a colorless compound renowned for its ability to form intensely colored salts with a wide range of cations, a phenomenon known as pantochromism.[1][2][3] This property, driven by electronic transitions within the violurate anion, makes these compounds compelling targets for materials science and coordination chemistry.[2] Understanding the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions is paramount to correlating their structures with their physicochemical properties. Single-crystal X-ray diffraction stands as the definitive technique for elucidating these structures. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound and its salts, targeting researchers, scientists, and professionals in drug development. It consolidates crystallographic data, details key experimental protocols, and explores the significant supramolecular features that govern the solid-state architecture of these vibrant materials.

Introduction to this compound

This compound (systematic name: 6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione) is an organic compound that can be prepared by the reaction of barbituric acid with nitrous acid.[4] While the acid itself is colorless, its deprotonation yields the violurate anion, [ON=C(CONH)₂CO]⁻, which is responsible for the characteristic deep colors of its salts.[1][4] This color is attributed to an n → π* electronic transition within the anion.[2] The this compound molecule is known to exist as a mixture of keto-enol tautomers.[5] Its structure contains multiple hydrogen bond donors and acceptors, enabling the formation of complex supramolecular assemblies through N—H⋯O, O—H⋯O, and N–H···N hydrogen bonds.[1][6][7] These interactions are fundamental to the crystal packing and the overall stability of the resulting structures.

Crystal Structure of this compound

The crystal structure of this compound has been determined in its hydrated form, as this compound monohydrate.[8][9] To date, the crystal structure of unsolvated, anhydrous this compound remains unknown.[1] The monohydrate exists in at least two polymorphic forms, with the structure having been determined by both X-ray and neutron diffraction to precisely locate the hydrogen atoms.[8][9] In the crystal lattice, this compound and water molecules form extensive hydrogen-bonded sheets.[10]

A logical relationship exists between the unknown anhydrous form, the characterized monohydrate, and the violurate anion that forms the basis of its colorful salts.

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | This compound Monohydrate (Polymorph 1) | Perdeuterated this compound Monohydrate |

| Formula | C₄H₅N₃O₅[8] | C₄D₃N₃O₄·D₂O[9] |

| Crystal System | Monoclinic[8] | Orthorhombic[9] |

| Space Group | P 1 2₁/n 1[8] | Cmc2₁[9][11] |

| a (Å) | 7.862[8] | 6.217[9] |

| b (Å) | 8.869[8] | 14.373[9] |

| c (Å) | 9.479[8] | 7.516[9] |

| α (°) ** | 90.00[8] | 90.00 |

| β (°) | 100.25[8] | 90.00 |

| γ (°) ** | 90.00[8] | 90.00 |

| Z | 4[8] | 4[9] |

| Reference | [8] | [9] |

Crystal Structures of Violurate Salts

The deprotonation of this compound allows it to form a vast array of salts with diverse cations, including organic ammonium (B1175870) ions, metal ions, and protonated organic bases.[2][6][12] These salts often crystallize as hydrates or co-crystals, incorporating solvent molecules or the neutral this compound molecule itself into the lattice.[1][7]

Table 2: Selected Crystallographic Data for Violurate Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Di-iso-propylammonium Violurate | C₁₀H₁₈N₄O₄ | Monoclinic | P2₁/c | 13.911(3) | 12.378(3) | 15.341(3) | 105.1(3) | 8 | [6] |

| 1,10-phenanthrolinium Violurate this compound Pentahydrate | C₁₂H₉N₂⁺·C₄H₂N₃O₄⁻·C₄H₃N₃O₄·5H₂O | Triclinic | P-1 | 7.749(2) | 12.910(3) | 14.593(3) | 82.5(3) | 2 | [1][7] |

| Sodium 1,3-dimethylviolurate Trihydrate | C₆H₁₂N₃NaO₇ | Orthorhombic | Pnma | 13.639(3) | 7.009(1) | 12.015(2) | 90.0 | 4 | [2] |

| Magnesium 1,3-dimethylviolurate Hexahydrate | --INVALID-LINK--₂ | Monoclinic | C2/c | 12.181(2) | 8.974(2) | 11.233(2) | 117.1(3) | 2 | [12] |

| L-Serine this compound Dihydrate | C₇H₁₂N₄O₉ | Orthorhombic | P2₁2₁2₁ | 7.464(2) | 9.172(2) | 19.508(4) | 90.0 | 4 | [13][14] |

Key Supramolecular Features

The crystal structures of this compound and its salts are dominated by non-covalent interactions, which dictate the packing of molecules and ions in the solid state.

-

Hydrogen Bonding: This is the most significant interaction, with N-H and O-H groups acting as donors and carbonyl (C=O) and nitroso (N=O) groups acting as acceptors.[6][7] In many violurate salts, anions are interconnected by hydrogen bonds to form one-dimensional tapes or chains. A frequently observed pattern is the R²₂(8) graph-set motif, where two violurate anions are linked by a pair of N—H⋯O hydrogen bonds.[1][7]

-

Coordination Polymers: In the presence of metal cations, violurate anions act as versatile ligands.[12] Alkali and alkaline earth metals, for instance, can be bridged by violurate anions to form one-, two-, or three-dimensional coordination polymers in the solid state.[2][12]

-

Role of Water Molecules: In hydrated structures, water molecules are crucial, often bridging violurate tapes, linking cations to anions, and forming extensive hydrogen-bonded networks that stabilize the entire crystal lattice.[1][3][7]

References

- 1. Crystal structure of 1,10-phenanthrolinium violurate this compound pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. opendata.uni-halle.de [opendata.uni-halle.de]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound Monohydrate | C4H5N3O5 | CID 135845148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]

- 13. Jagiellonian University Repository [ruj.uj.edu.pl]

- 14. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]

The Pantochromism of Violurate Salts: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Principles, Synthesis, and Characterization of Violurate Salts for Researchers, Scientists, and Drug Development Professionals.

The remarkable phenomenon of pantochromism, where a colorless organic acid forms a vibrant spectrum of colored salts with colorless cations, is vividly exemplified by violuric acid and its derivatives. This technical guide provides a comprehensive overview of the synthesis, structural chemistry, and spectroscopic properties of violurate salts, offering valuable insights for researchers in materials science, analytical chemistry, and drug development. The diverse coordination chemistry and the influence of the solid-state environment on the optical properties of these compounds are explored in detail.

The Chemistry of this compound and its Pantochromic Nature

This compound (5-hydroxyimino-barbituric acid) is a crystalline organic compound that, upon deprotonation, yields the violurate anion.[1] While this compound itself is colorless, its salts with alkali metals, alkaline earth metals, and various organic cations exhibit a wide range of intense colors, including red, purple, and blue.[2] This color phenomenon is attributed to an n → π* electronic transition within the violurate anion.[2] The specific color observed is highly sensitive to the nature of the cation and the solid-state packing of the salt, which includes hydrogen bonding and coordination interactions.[3][4]

The violurate anion possesses multiple coordination sites—the nitrogen and oxygen atoms of the oxime group and the oxygen atoms of the carbonyl groups—allowing for diverse binding modes with metal cations and complex hydrogen-bonding networks with organic cations.[4] These interactions perturb the electronic structure of the violurate anion, leading to shifts in the absorption maximum of the n → π* transition and resulting in the observed pantochromism.

Synthesis of Violurate Salts

The synthesis of violurate salts is generally straightforward, involving the reaction of this compound with a corresponding base in a suitable solvent. The general procedure can be adapted for the synthesis of a wide variety of violurate salts.

Synthesis of this compound from Barbituric Acid

This compound is typically synthesized by the nitrosation of barbituric acid.[1]

General Synthesis of Violurate Salts

The formation of violurate salts is an acid-base reaction. This compound is reacted with a stoichiometric amount of a metal hydroxide, carbonate, or an organic amine in a suitable solvent, typically water or ethanol.[5]

Quantitative Data on Violurate Salts

The color of violurate salts is a direct consequence of the absorption of light in the visible region. The position of the absorption maximum (λmax) is influenced by the cation and the crystal packing.

Table 1: UV-Vis Absorption Maxima of Selected Violurate Salts

| Cation | Solid-State Color | λmax (nm) |

| L-Histidinium | Intense Violet | 586[2] |

| L-Lysinium | Intense Violet | 552[2] |

| L-Tryptophanium | Pale Yellow | 440-460[2] |

| L-Tyrosinium | Pale Yellow | - |

| L-Serinium | Colorless | -[2] |

Note: λmax values are for solid-state measurements.

The structural parameters of the violurate anion, particularly the bond lengths within the pyrimidine (B1678525) ring and the exocyclic oxime group, are also affected by the counter-ion.

Table 2: Selected Bond Lengths (Å) in the Violurate Anion for Different Salts

| Bond | This compound Monohydrate | L-Histidinium Violurate | L-Serinium Violurate |

| C5-N5 | - | 1.34-1.35[3] | 1.32-1.33[3] |

| N5-O5 | - | 1.28-1.29[3] | 1.31-1.32[3] |

| C4=O4 | 1.22 | 1.24-1.25 | 1.25-1.26 |

| C6=O6 | 1.22 | 1.24-1.25 | 1.24-1.25 |

| C2=O2 | 1.21 | 1.24-1.25 | 1.24-1.25 |

| C4-C5 | 1.48 | 1.45-1.46 | 1.46-1.47 |

| C5-C6 | 1.48 | 1.45-1.46 | 1.46-1.47 |

| N1-C2 | 1.37 | 1.38-1.39 | 1.38-1.39 |

| N1-C6 | 1.38 | 1.39-1.40 | 1.39-1.40 |

| N3-C2 | 1.37 | 1.38-1.39 | 1.38-1.39 |

| N3-C4 | 1.38 | 1.39-1.40 | 1.39-1.40 |

Note: Bond lengths can vary slightly depending on the specific crystal structure determination.

Experimental Protocols

Synthesis of this compound Monohydrate[5]

-

Dissolution: Dissolve 6.40 g (50 mmol) of barbituric acid in 100 ml of hot water in a beaker.

-

Reaction: To the hot solution, add a solution of 3.80 g (55 mmol) of sodium nitrite in 10 ml of water. The solution will immediately turn deep purple, indicating the formation of sodium violurate.

-

Acidification: Suspend the resulting sodium violurate in 20 ml of water and add 10 ml of concentrated hydrochloric acid. The deep violet suspension will turn to a brown-pink color.

-

Stirring: Stir the mixture well for approximately 1 hour at room temperature.

-

Isolation: Collect the cream-colored precipitate of this compound monohydrate by suction filtration.

-

Washing: Wash the product thoroughly with dilute HCl.

-

Drying: Air-dry the product.

General Procedure for the Synthesis of Organoammonium Violurates[6]

-

Dissolution: Dissolve this compound monohydrate in a suitable solvent, such as water or ethanol, with gentle heating.

-

Addition of Amine: To this solution, add a stoichiometric amount of the desired primary, secondary, or tertiary amine.

-

Crystallization: Allow the solution to cool slowly to room temperature. The organoammonium violurate salt will crystallize. For less soluble salts, the product may precipitate immediately upon addition of the amine.

-

Isolation: Collect the crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Air-dry the crystals or dry them in a desiccator.

Characterization Methods

Solid-state UV-Vis spectra are typically recorded using a spectrophotometer equipped with a diffuse reflectance accessory.[6] The powdered sample is mixed with a non-absorbing matrix like barium sulfate (B86663) and packed into a sample holder. A baseline is recorded using the pure matrix. The reflectance spectrum is then measured and can be converted to an absorption spectrum.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[7][8]

-

Data Collection: The crystal is cooled (e.g., to 173 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of frames while the crystal is rotated.[8]

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[7]

NMR spectra of violurate salts are typically recorded in deuterated solvents such as D₂O or DMSO-d₆.[5] The chemical shifts of the protons and carbons in the violurate anion and the counter-cation provide information about the structure of the salt in solution. For ammonium (B1175870) salts, the presence of an N-H proton signal can confirm salt formation.[9]

Factors Influencing Pantochromism

The color of violurate salts is a complex interplay of factors that influence the energy of the n → π* transition in the violurate anion.

Cation Properties: The size and charge of the cation influence how it interacts with the violurate anion. Smaller, more highly charged cations can polarize the anion more effectively, leading to larger shifts in the absorption maximum.

Solid-State Environment:

-

Hydrogen Bonding: In organoammonium violurates, extensive hydrogen bonding networks exist between the cation and the anion.[5] These interactions can significantly alter the electron density distribution in the violurate anion and, consequently, its color.[3]

-

Coordination: In metal violurates, the cation can coordinate to the oxygen and nitrogen atoms of the violurate anion. The coordination geometry and the strength of the metal-ligand bonds play a crucial role in determining the color.

-

π-π Stacking: The planar violurate anions can engage in π-π stacking interactions in the solid state, which can also influence their electronic properties and color.[3]

Conclusion

The pantochromism of violurate salts is a fascinating phenomenon with a rich and diverse chemistry. The color of these salts is highly tunable and sensitive to the chemical and physical environment of the violurate anion. This technical guide provides a foundational understanding of the principles governing this phenomenon, along with practical experimental details for the synthesis and characterization of these colorful compounds. The ability to control the color and solid-state properties of violurate salts through the judicious choice of cations opens up possibilities for their application in areas such as sensor technology, pigment development, and materials science. Further research into the intricate structure-property relationships of these compounds will undoubtedly lead to new and exciting discoveries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]

- 3. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Violuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of violuric acid, a versatile ligand known for forming intensely colored complexes with a wide range of metal ions. This document details the synthesis, structure, properties, and coordination behavior of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound, systematically named 2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime, is a heterocyclic organic compound with the formula C₄H₃N₃O₄.[1] It exists as a white or off-white crystalline monohydrate and is known for the deeply colored salts it forms upon deprotonation.[1] The anion, violurate, is a versatile chelating and bridging ligand that can coordinate to metal ions in various modes, leading to a rich and diverse coordination chemistry.[2] This property has led to its historical use in analytical chemistry for the spectrophotometric determination of various metals.[1]

The structure of this compound allows for tautomerism, and it can be deprotonated to form the violurate anion, [ON=C(CONH)₂CO]⁻, which is responsible for the characteristic vibrant colors of its salts and complexes.[1]

Synthesis of this compound and its Metal Complexes

The synthesis of this compound was first reported by Adolf Baeyer, involving the reaction of barbituric acid with nitrous acid.[1] An alternative and common laboratory preparation involves the reaction of alloxan (B1665706) with hydroxylamine.[1]

The general workflow for the synthesis of violurate metal complexes involves the preparation of a violurate salt, typically an alkali metal salt like sodium violurate, followed by a metathesis reaction with a salt of the desired metal ion.

Figure 1: General synthesis workflow for violurate metal complexes.

Experimental Protocols

2.1.1. Synthesis of Sodium Violurate

This protocol is adapted from a common laboratory procedure for the synthesis of sodium violurate from barbituric acid.

-

Materials:

-

Procedure:

-

Dissolve 12.8 g of barbituric acid in 200 mL of water in a beaker with gentle heating and stirring to obtain a clear, pale yellow solution.[3]

-

Prepare a solution of 7.6 g of sodium nitrite in 20 mL of water.[3]

-

Add the sodium nitrite solution to the barbituric acid solution. The solution will immediately turn a deep purple color, indicating the formation of sodium violurate.[3]

-

Allow the solution to cool to room temperature to precipitate some of the product.[3]

-

To maximize precipitation, add a mixture of 20 g of sodium chloride and 2 g of sodium acetate (B1210297) to the solution. This will cause a significant amount of sodium violurate to precipitate due to the common ion effect.[3]

-

Adjust the pH by adding approximately 3 mL of glacial acetic acid.[3]

-

Cool the mixture in an ice bath for 1 hour to ensure maximum crystallization.[3]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of cold water and dry them.

-

2.1.2. Synthesis of a Transition Metal Violurate Complex (General Procedure)

This protocol provides a general method for the synthesis of transition metal violurate complexes from a violurate salt.

-

Materials:

-

Sodium violurate (or another alkali metal violurate)

-

A soluble salt of the desired transition metal (e.g., chloride, nitrate, sulfate)

-

Appropriate solvent (e.g., water, ethanol)

-

-

Procedure:

-

Dissolve the violurate salt in a suitable solvent.

-

Dissolve the transition metal salt in a suitable solvent.

-

Slowly add the metal salt solution to the violurate solution with constant stirring.

-

The formation of the complex is often indicated by a color change and/or the precipitation of a solid.

-

The reaction mixture may be heated or stirred for a specific period to ensure complete reaction.

-

Isolate the complex by filtration if it precipitates. If the complex is soluble, it can be isolated by slow evaporation of the solvent or by inducing precipitation through the addition of a less polar solvent.

-

Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Dry the complex under vacuum or in a desiccator.

-

Coordination Modes of the Violurate Anion

The violurate anion is a versatile ligand capable of coordinating to metal ions in several different ways. The most common coordination modes involve the formation of five- or six-membered chelate rings.

Figure 2: Common coordination modes of the violurate anion.

The most frequently observed coordination mode is the N,O-bidentate chelation, forming a stable five-membered ring.[2] However, other modes, such as η²-coordination of the nitroso group and O,O'-chelation to form a six-membered ring, have also been reported.[2] Additionally, the violurate anion can act as a bridging ligand, connecting multiple metal centers.[2]

Quantitative Data on Violurate Complexes

The properties of violurate complexes are often characterized by various quantitative parameters, including stability constants and spectroscopic data.

Stability Constants

The stability constant (or formation constant) of a complex is an equilibrium constant for its formation in solution and provides a measure of the strength of the metal-ligand interaction.

| Metal Ion | Ligand | Log K | Conditions | Reference |

| L-Arginine | This compound | 4.95 | Aqueous solution | [4] |

| L-Lysine | This compound | 4.58 | Aqueous solution | [4] |

| L-Histidine | This compound | 3.58 | Aqueous solution | [4] |

Note: The provided stability constants are for the interaction of this compound with amino acids, forming colored salts, which is analogous to the initial step in metal complex formation.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of violurate complexes.

4.2.1. Infrared (IR) Spectroscopy

The conversion of this compound to its anion and subsequent complexation leads to significant changes in the IR spectrum, particularly in the carbonyl stretching region.

| Compound | ν(C=O) (cm⁻¹) (Computed) | ν(C=O) (cm⁻¹) (Experimental) | Reference |

| This compound | - | - | [5] |

| Violurate Anion | 153 (decrease) | 138 (decrease) | [5] |

| Violurate Dianion | 485 (decrease) | 483 (decrease in DMSO-d₆) | [5] |

4.2.2. UV-Vis Spectroscopy

The vibrant colors of violurate complexes are due to electronic transitions that can be studied using UV-Vis spectroscopy. The absorption maxima are sensitive to the metal ion, the solvent, and the coordination environment.

| Complex/Salt | Solvent | λmax (nm) | Reference |

| VAHis | Water | 428-586 | [4] |

| VALys | Water | 428-586 | [4] |

| VAArg | Water | 428-586 | [4] |

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of violurate complexes in solution. The chemical shifts of the protons and carbons in the violurate ligand are sensitive to coordination with a metal ion.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 4-chloroanilinium violurate | ¹H | DMSO-d₆ | 11.396 (NH), 7.003 (aromatic C-H), 6.567 (aromatic C-H), 3.804 (NH group)[6] |

Crystal Structure Data

Single-crystal X-ray diffraction provides definitive structural information for violurate complexes in the solid state, including bond lengths and angles.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 1,10-phenanthrolinium violurate this compound pentahydrate | Monoclinic | P2₁/n | C-C, C-N, C-O bonds within expected ranges | [7][8] |

| Na(Me₂Vio)(H₂O)₃ | - | - | - | [9] |

Applications

The unique properties of this compound and its metal complexes have led to their application in various fields:

-

Analytical Chemistry: As mentioned, this compound and its derivatives have been widely used as reagents for the spectrophotometric determination of a variety of metal ions due to the formation of intensely colored complexes.[1]

-

Supramolecular Chemistry: Violurate anions are excellent building blocks for the construction of new supramolecular assemblies and coordination polymers with interesting structural motifs.[2]

-

Materials Science: The chromic properties of violurate salts and complexes make them of interest for the development of materials with tunable optical properties.

Conclusion

The coordination chemistry of this compound is a rich and multifaceted field. The ability of the violurate anion to act as a versatile ligand, forming stable and intensely colored complexes with a wide array of metal ions, continues to attract the interest of researchers. This guide has provided a comprehensive overview of the key aspects of this compound coordination chemistry, from synthesis and structural characterization to the quantitative analysis of their properties. The detailed experimental protocols and compiled data serve as a valuable resource for scientists and researchers working in coordination chemistry, materials science, and drug development. Further exploration of the biological activities and potential therapeutic applications of these fascinating compounds represents a promising avenue for future research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal structure of 1,10-phenanthrolinium violurate this compound pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Safety and Hazards of Handling Violuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with the handling of violuric acid. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely. This guide details its physicochemical properties, toxicological data, handling and storage procedures, and emergency measures.

Physicochemical and Toxicological Properties

This compound (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) is a crystalline solid that is poorly soluble in water but soluble in alcohols.[1][2] It is recognized as an irritant to the skin, eyes, and respiratory system.[3][4][5][6] Limited toxicological data is available, with an intravenous LD50 in mice reported as 100 mg/kg.[3] The primary hazards are associated with its irritant properties and the potential for adverse effects through inhalation, skin contact, or eye contact.

Table 1: Physicochemical and Toxicological Data of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₃N₃O₄ | [7][8] |

| Molecular Weight | 157.08 g/mol | [7][8] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | 240 - 250 °C (decomposes) | [7][8] |

| Boiling Point | 494.1 °C at 760 mmHg | [7] |

| Water Solubility | 0.704 g/100 mL (20 °C) | [1][2] |

| pKa | 4.7 | [1][2] |

| Flash Point | 252.6 °C | [7] |

| Acute Toxicity (Intravenous, Mouse) | LD50: 100 mg/kg | [3] |

Hazard Identification and Classification